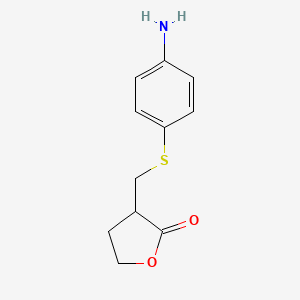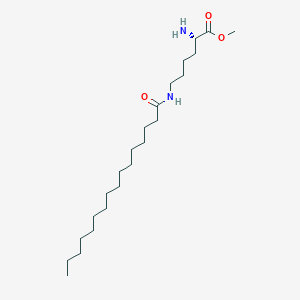
Poc-Cystamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poc-Cystamine is a chemical compound known for its role in click chemistry, specifically as a cystamine building block derived from a propynyl group . It is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Poc-Cystamine is synthesized through a series of chemical reactions involving the derivation of cystamine from a propynyl group. The preparation involves the reaction of diallylamine with ethylene disulfide through a mercaptoethylation reaction, followed by the oxidation of the obtained thiol to disulfide using dimethylsulfoxide as an oxidizing agent .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Poc-Cystamine undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Dimethylsulfoxide, hydrogen peroxide.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Various alkylating agents.
Major Products: The major products formed from these reactions include disulfides, thiols, and substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Poc-Cystamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
Poc-Cystamine exerts its effects through several mechanisms:
Oxidative Stress Mitigation: Acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Neuroprotective Pathways: Upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling.
Radioprotective Effects: Protects cells from radiation-induced damage by quenching radicals.
Comparison with Similar Compounds
Poc-Cystamine is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Properties
IUPAC Name |
prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-2-5-12-8(11)10-4-7-14-13-6-3-9/h1H,3-7,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNINFNYWMTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCSSCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
